molecular formula C9H16ClN3O5 B14354472 N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine CAS No. 90957-40-7

N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine

Cat. No.: B14354472
CAS No.: 90957-40-7
M. Wt: 281.69 g/mol
InChI Key: OYQOJZUBNHLAMB-ZETCQYMHSA-N
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Description

N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitroso group and a chloroethoxycarbonyl group attached to the lysine amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine typically involves multiple steps. One common method includes the protection of the amino group of lysine, followed by the introduction of the nitroso group and the chloroethoxycarbonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloroethoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine exerts its effects involves interactions with specific molecular targets and pathways. The nitroso group can interact with proteins and enzymes, potentially altering their function. The chloroethoxycarbonyl group can facilitate the compound’s entry into cells and its subsequent interactions with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N(sup 6)-((2-Bromoethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine: Similar structure but with a bromo group instead of a chloro group.

    N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-D-lysine: Similar structure but with the D-isomer of lysine.

    N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-amino-L-lysine: Similar structure but with an amino group instead of a nitroso group.

Uniqueness

N(sup 6)-((2-Chloroethoxy)carbonyl)-N(sup 6)-nitroso-L-lysine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

90957-40-7

Molecular Formula

C9H16ClN3O5

Molecular Weight

281.69 g/mol

IUPAC Name

(2S)-2-amino-6-[2-chloroethoxycarbonyl(nitroso)amino]hexanoic acid

InChI

InChI=1S/C9H16ClN3O5/c10-4-6-18-9(16)13(12-17)5-2-1-3-7(11)8(14)15/h7H,1-6,11H2,(H,14,15)/t7-/m0/s1

InChI Key

OYQOJZUBNHLAMB-ZETCQYMHSA-N

Isomeric SMILES

C(CCN(C(=O)OCCCl)N=O)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCN(C(=O)OCCCl)N=O)CC(C(=O)O)N

Origin of Product

United States

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